An In-Depth Technical Guide to (7-Bromo-1H-indol-2-yl)boronic acid: A Key Building Block in Medicinal Chemistry
An In-Depth Technical Guide to (7-Bromo-1H-indol-2-yl)boronic acid: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(7-Bromo-1H-indol-2-yl)boronic acid is a specialized heterocyclic organic compound that has emerged as a valuable building block in the field of medicinal chemistry and drug discovery. Its unique structural features, combining the versatile indole scaffold with the reactive boronic acid moiety, make it a crucial intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
(7-Bromo-1H-indol-2-yl)boronic acid is a solid compound at room temperature, and its stability and reactivity are central to its utility in organic synthesis. The presence of the bromine atom at the 7-position of the indole ring and the boronic acid group at the 2-position allows for regioselective modifications, making it a powerful tool for creating diverse molecular architectures.
| Property | Value | Reference |
| CAS Number | 957120-89-7 | [1] |
| Molecular Formula | C₈H₇BBrNO₂ | [1] |
| Molecular Weight | 239.86 g/mol | [1][2] |
| Appearance | Not explicitly stated in search results, but typically a solid. | [2] |
| Purity | ≥97% | [1][3] |
| Storage | 2-8°C, Refrigerator | [2] |
Synthesis of (7-Bromo-1H-indol-2-yl)boronic acid: An Experimental Protocol
The synthesis of (7-Bromo-1H-indol-2-yl)boronic acid typically starts from the corresponding 7-bromoindole. The introduction of the boronic acid group at the C2 position can be achieved through a variety of methods, with one common approach involving a metal-halogen exchange followed by reaction with a trialkyl borate. While a specific detailed protocol for this exact compound was not found in the initial search, a general procedure based on established methods for the synthesis of indolylboronic acids is outlined below. This protocol is illustrative and may require optimization.
Reaction Scheme:
Caption: General synthesis of (7-Bromo-1H-indol-2-yl)boronic acid.
Materials:
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7-Bromoindole
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate (B(O-iPr)₃)
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Aqueous Hydrochloric Acid (HCl)
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 7-bromoindole (1.0 equivalent) and dissolved in anhydrous THF under a nitrogen atmosphere.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at this temperature for 1-2 hours.
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Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The resulting mixture is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.
-
Workup and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield (7-Bromo-1H-indol-2-yl)boronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application
The primary and most significant application of (7-Bromo-1H-indol-2-yl)boronic acid is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of drug discovery, this allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.[4] The indole moiety can serve as a versatile scaffold, and the Suzuki-Miyaura coupling provides a means to introduce a wide range of substituents at the 2-position.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a general protocol for the Suzuki-Miyaura coupling of (7-Bromo-1H-indol-2-yl)boronic acid with an aryl or heteroaryl halide. Reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for specific substrates.[4][5]
Materials:
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(7-Bromo-1H-indol-2-yl)boronic acid (1.0 - 1.5 equivalents)
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Aryl or heteroaryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, typically 1-5 mol%)[5]
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, typically 2-3 equivalents)
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Solvent system (e.g., a mixture of an organic solvent like dioxane, THF, or DMF with water)
Procedure:
-
Reaction Setup: To a reaction vessel is added (7-Bromo-1H-indol-2-yl)boronic acid, the aryl or heteroaryl halide, the base, and a magnetic stir bar.
-
Degassing: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated cycles of vacuum and backfilling. The solvent system is then added, and the mixture is degassed by bubbling the inert gas through it for 15-30 minutes.
-
Catalyst Addition: The palladium catalyst is added to the reaction mixture under the inert atmosphere.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 60-100 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted 7-bromo-1H-indole.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities. Boronic acids themselves are also recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use.[6][7][8][9] (7-Bromo-1H-indol-2-yl)boronic acid, by combining these two key features, serves as a powerful starting material for the synthesis of novel therapeutic agents.
The resulting 2-aryl-7-bromo-1H-indoles can be further functionalized at the bromine position, the indole nitrogen, or other positions on the indole ring, providing access to a vast chemical space for drug discovery efforts targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[6][10][11][12][13]
Signaling Pathways and Logical Relationships
The specific signaling pathways modulated by compounds derived from (7-Bromo-1H-indol-2-yl)boronic acid will depend on the final structure of the molecule. However, a general workflow for its application in a drug discovery program can be visualized as follows:
Caption: Drug discovery workflow utilizing (7-Bromo-1H-indol-2-yl)boronic acid.
This workflow illustrates the logical progression from the starting material, through chemical synthesis and biological screening, to the identification of a potential drug candidate. The versatility of (7-Bromo-1H-indol-2-yl)boronic acid is a key enabler of the initial library synthesis, which is the foundation of this discovery process.
Conclusion
(7-Bromo-1H-indol-2-yl)boronic acid is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic placement of a bromine atom and a boronic acid group on the indole scaffold allows for the efficient and regioselective synthesis of complex molecules, primarily through the robust Suzuki-Miyaura cross-coupling reaction. While this guide provides a foundational understanding of its properties, synthesis, and applications, further exploration of its utility in specific therapeutic areas is an active and promising area of research. The continued application of this and similar building blocks will undoubtedly contribute to the discovery and development of the next generation of innovative medicines.
References
- 1. (7-Bromo-1H-indol-2-yl)boronic acid 97% | CAS: 957120-89-7 | AChemBlock [achemblock.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. indole-building-block.com [indole-building-block.com]
